N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-3-14-8-12(9-19-14)15(18)16-13-6-4-11(5-7-13)10(2)17/h4-9H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLPUAHAMOQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The synthesis of N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide follows a convergent approach, combining thiophene ring construction with subsequent functionalization. Retrosynthetic analysis reveals two primary disconnections:
- Amide bond formation between 5-ethylthiophene-3-carboxylic acid and 4-acetylaniline.
- Thiophene ring assembly via Gewald’s reaction, enabling introduction of the ethyl substituent.
This strategy balances regioselectivity and functional group compatibility, avoiding side reactions such as over-acylation or ring-opening.
Stepwise Synthesis and Reaction Optimization
Gewald’s Reaction for Thiophene Core Formation
The 5-ethylthiophene-3-carboxylate intermediate is synthesized via Gewald’s three-component reaction:
- Reactants : Ethyl cyanoacetate (1.0 eq), elemental sulfur (1.2 eq), and pentan-3-one (1.1 eq) as the ketone component.
- Conditions : Reflux in ethanol with morpholine as a catalyst (12 h, 78°C).
Key parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of sulfur |
| Catalyst Loading | 10 mol% | Balances reaction rate and cost |
| Reaction Time | 12 h | Completes cyclization |
This step achieves 68–72% yield, with purity >95% after recrystallization from ethanol/water.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate undergoes saponification:
- Reagents : 2 M NaOH in ethanol (1:3 v/v).
- Conditions : Reflux for 6 h, followed by acidification with HCl to pH 2–3.
Critical considerations :
- Temperature control : Maintaining 80°C prevents decarboxylation.
- Acidification rate : Slow addition minimizes localized overheating, preserving thiophene integrity.
Amide Bond Formation with 4-Acetylaniline
Condensation of 5-ethylthiophene-3-carboxylic acid with 4-acetylaniline employs two methods:
Method A: Acid Chloride Route
- Chlorination : Treat carboxylic acid with thionyl chloride (1.5 eq) in dry DCM (0°C → RT, 4 h).
- Aminolysis : Add 4-acetylaniline (1.1 eq) in THF, stir for 12 h.
Advantages : High purity (98%); Disadvantages : Requires strict anhydrous conditions.
Method B: Direct Coupling
Use EDC/HOBt (1.2 eq each) in DMF, react with 4-acetylaniline (1.05 eq) at 0°C → RT for 24 h.
Comparison :
| Metric | Method A | Method B |
|---|---|---|
| Yield | 76% | 82% |
| Purity | 98% | 95% |
| Side Products | <2% | 5% (urea derivatives) |
Method B is preferred for scalability despite slightly lower purity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment | |
|---|---|---|---|---|
| 1.21 | t (J=7.2 Hz) | 3H | CH₂CH₃ | |
| 2.55 | s | 3H | COCH₃ | |
| 7.62–7.68 | m | 4H | Aromatic H | |
| 10.41 | s | 1H | NH (amide) |
XRD Analysis : Monoclinic crystal system (P2₁/c), dihedral angle of 28.7° between thiophene and benzene rings.
Industrial-Scale Production Considerations
For bulk synthesis (>1 kg), the following modifications are implemented:
Chemical Reactions Analysis
Functional Group Reactivity
The acetyl and carboxamide groups in the compound drive its chemical behavior:
Acetyl Group Reactions
-
Nucleophilic Addition : The ketone undergoes nucleophilic attacks (e.g., Grignard reagents or hydrazines).
-
Reduction : Catalytic hydrogenation reduces the acetyl group to a hydroxyl or methylene group, altering biological activity .
Carboxamide Transformations
-
Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 5-ethylthiophene-3-carboxylic acid and 4-acetylaniline .
-
Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki) modify the thiophene ring’s substituents .
COX-2 Inhibition
-
Structure-Activity Relationship (SAR) : The ethyl group at position-5 and acetylphenyl substitution enhance COX-2 selectivity. Analogues show IC₅₀ values of 0.29–3.3 μM for COX-2 vs. 15.7–26.6 μM for COX-1 .
-
Key Derivative : 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (IC₅₀ = 0.29 μM, selectivity index = 67.2) .
Anti-Inflammatory Activity
-
Protein Denaturation Assay : Derivatives suppress albumin denaturation by 93% (IC₅₀ = 0.54 μM), comparable to celecoxib (IC₅₀ = 0.89 μM) .
DFT-Optimized Geometry
-
Hydrogen Bonding : The NH group forms intramolecular H-bonds with the azo group (distance: 1.8–2.1 Å) .
-
Planarity : The thienyl and phenylazo moieties are coplanar (dihedral angle: 176.56–177.90°), optimizing π-π stacking in enzyme binding .
Molecular Docking
-
COX-2 Binding : The carboxamide and ethyl groups anchor the molecule in the hydrophobic pocket, while the acetylphenyl moiety interacts with Arg120 and Tyr355 via H-bonds .
Comparative Reactivity Table
| Reaction Type | Conditions | Product | Biological Impact |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 5-Ethylthiophene-3-carboxylic acid | Reduced COX-2 affinity |
| Reduction | H₂/Pd-C, EtOH | N-(4-(1-hydroxyethyl)phenyl)-5-ethylthiophene-3-carboxamide | Enhanced solubility |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 5-Ethyl-2-aryl-thiophene-3-carboxamide | Improved selectivity |
Key Research Findings
-
Synthetic Efficiency : One-pot methods achieve >85% yield using sodium methoxide in dioxane .
-
Stability : The compound resists autooxidation under physiological conditions but degrades in strong acids .
-
Drug Likeness : Complies with Lipinski’s rules (MW < 500, LogP < 5), though poor bioavailability necessitates prodrug strategies .
Scientific Research Applications
Chemistry
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide serves as a building block in organic synthesis , enabling the preparation of more complex molecules. Its unique thiophene structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell growth through specific molecular interactions.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses, although the exact mechanisms are still under investigation.
Medicine
This compound is explored as a potential drug candidate due to its ability to interact with specific biological targets. Its properties suggest possible applications in treating infections, cancer, and inflammatory diseases.
Biological Activities
Research indicates several biological activities associated with this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Anti-inflammatory | Modulates inflammatory responses |
Antimicrobial Study
A study evaluating the antimicrobial properties of this compound found significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 62.5 μM for various strains. The bactericidal action was confirmed through assays measuring cell viability post-treatment.
Anticancer Evaluation
Research focused on the anticancer effects revealed that the compound could induce apoptosis in specific cancer cell lines. The mechanism was linked to the modulation of key proteins involved in cell cycle regulation, suggesting its potential as an anticancer agent.
Anti-inflammatory Mechanism
Investigations into anti-inflammatory effects indicated that this compound could reduce the production of pro-inflammatory cytokines in vitro, highlighting its therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Positional Isomerism
- N-(3-acetylphenyl)-5-ethylthiophene-3-carboxamide (CAS: 895935-82-7): This analog differs in the acetyl group’s position (meta instead of para on the phenyl ring).
- N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide (CAS: 895933-27-4): The ethyl and methyl groups on the thiophene ring introduce steric hindrance, which could affect solubility (logP) and metabolic stability .
Heterocyclic Modifications
- N-(4-acetylphenyl)-2-benzamido-5-propylthiophene-3-carboxamide: The addition of a benzamido group and a propyl chain (vs.
- Nitrothiophene carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): The nitro group enhances electron-withdrawing effects, improving reactivity in antibacterial applications but possibly increasing toxicity .
Functional Group Variations
- 2-Amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide (CAS: 438231-19-7): Replacement of the acetyl group with an amino and chloro substituent introduces polar interactions and electron-withdrawing effects, which may shift biological activity toward different targets .
- Triazole/oxime hybrids (e.g., N-(4-acetylphenyl)-2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide): The triazole ring improves metabolic stability and nitric oxide donor capacity, offering distinct pharmacological mechanisms compared to pure thiophene derivatives .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring substituted with an acetylphenyl group and an ethyl group. Its molecular formula is with a molecular weight of 287.38 g/mol. This specific arrangement of functional groups contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of anti-inflammatory effects where cyclooxygenase (COX) inhibition plays a crucial role.
- Receptor Modulation : It may interact with cell surface receptors, triggering signaling pathways that result in various cellular responses.
- Lipophilicity : Increased lipophilicity has been correlated with enhanced biological activity, as seen in similar compounds where structural modifications improved potency against specific targets .
Biological Activity Overview
Research has demonstrated that this compound exhibits the following biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of this compound possess significant antimicrobial properties, making them candidates for treating infections caused by resistant strains .
- Anti-inflammatory Effects : The compound has shown potential as a selective COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs. In vitro studies report IC50 values indicating strong inhibition of COX-2 compared to COX-1 .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is required to fully elucidate its anticancer mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Activity
A recent study on the anti-inflammatory properties of this compound demonstrated its efficacy as a selective COX-2 inhibitor. The compound exhibited an IC50 value of 0.29 μM, indicating strong potential for therapeutic applications in inflammatory diseases. Comparative analysis with established drugs like celecoxib highlighted its superior selectivity and potency .
Case Study: Anticancer Potential
In vitro assays have been performed to evaluate the anticancer potential of this compound. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting its role as a promising candidate for cancer therapy. Further investigations are ongoing to determine the specific pathways involved in its action .
Q & A
Q. What are the established synthetic routes for N-(4-acetylphenyl)-5-ethylthiophene-3-carboxamide, and how can its purity be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally similar compounds involve coupling reactions between acyl chlorides and amines. For example:
- Step 1 : React 5-ethylthiophene-3-carbonyl chloride with 4-aminoacetophenone in a polar aprotic solvent (e.g., dry DMF) under nitrogen atmosphere .
- Step 2 : Use triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Reflux for 3–6 hours, followed by cooling, filtration, and recrystallization (e.g., ethanol/DMF mixture) .
- Purity Optimization : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC can isolate the product in >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications to the thiophene (e.g., substituents at C2/C4) or acetophenone (e.g., halogenation) .
- Step 2 : Evaluate biological activity (e.g., enzyme inhibition assays, cytotoxicity) using standardized protocols (e.g., IC50 determination) .
- Step 3 : Perform computational modeling (docking studies, DFT calculations) to correlate substituent effects with target binding .
- Example SAR Finding : Electron-withdrawing groups on the phenyl ring enhance enzyme inhibition potency by 30–50% in analogous compounds .
Q. What strategies are effective in resolving contradictory biological activity data across studies?
- Methodological Answer :
- Hypothesis Testing : Replicate assays under controlled conditions (e.g., pH, temperature, cell line/purity).
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-Analysis : Compare datasets from similar compounds (e.g., thiophene carboxamides) to identify confounding variables (e.g., solvent effects) .
Q. How can synthetic routes be optimized for scalability while maintaining yield?
- Methodological Answer :
- Catalyst Screening : Replace triethylamine with DMAP or polymer-supported bases to improve reaction efficiency .
- Solvent Optimization : Transition to greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Process Automation : Use flow chemistry to enhance reproducibility and scale-up (residence time ~30 minutes, 80°C) .
Methodological Guidance for Experimental Design
Q. What controls are essential in biological assays to ensure data reliability?
- Answer :
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinase assays).
- Negative Controls : Include solvent-only (e.g., DMSO) and non-target cell lines.
- Internal Standards : Spike samples with stable isotopes (e.g., 13C-labeled analogs) for LC-MS quantification .
Q. How can researchers address solubility challenges in in vitro studies?
- Answer :
- Solvent Systems : Use co-solvents (e.g., 10% PEG-400 in PBS) or cyclodextrin-based formulations.
- Sonication : Pre-treat stock solutions with 10-minute sonication to disperse aggregates .
Key Data Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
